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molecular formula C8H6F4N2O B1466952 N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea CAS No. 1000588-77-1

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Cat. No. B1466952
M. Wt: 222.14 g/mol
InChI Key: QLDISJBNQHJOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115093B2

Procedure details

Water (2.5 mL) is added slowly to a mixture of 4-fluoro-3-(trifluoromethyl)aniline (500 mg, 2.79 mmol) in glacial acetic acid (1.5 mL). A solution of sodium cyanate (200 mg, 3.07 mmol) in water (2.5 mL) is added slowly, and the mixture is stirred at room temperature for 4 h. The mixture is extracted twice with dichloromethane, and the combined organic layers are concentrated under reduced pressure. Yield: 588 mg; ESI mass spectrum [M+H]+=223; Retention time HPLC: 0.87 min (Z018_S04).
Name
sodium cyanate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].[O-:13][C:14]#[N:15].[Na+]>C(O)(=O)C.O>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:14]([NH2:15])=[O:13])=[CH:4][C:3]=1[C:9]([F:10])([F:11])[F:12] |f:1.2|

Inputs

Step One
Name
sodium cyanate
Quantity
200 mg
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)C(F)(F)F
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers are concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
0.87 min (Z018_S04)
Duration
0.87 min

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC1=C(C=C(C=C1)NC(=O)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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